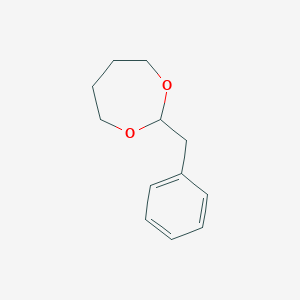

2-Benzyl-1,3-dioxepane

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

62581-40-2 |

|---|---|

Fórmula molecular |

C12H16O2 |

Peso molecular |

192.25 g/mol |

Nombre IUPAC |

2-benzyl-1,3-dioxepane |

InChI |

InChI=1S/C12H16O2/c1-2-6-11(7-3-1)10-12-13-8-4-5-9-14-12/h1-3,6-7,12H,4-5,8-10H2 |

Clave InChI |

FIXAVJPGCQZCRA-UHFFFAOYSA-N |

SMILES canónico |

C1CCOC(OC1)CC2=CC=CC=C2 |

Origen del producto |

United States |

Synthetic Methodologies for 2 Benzyl 1,3 Dioxepane and Analogous Dioxepane Structures

Synthetic Routes to 2-Benzyl-1,3-dioxepane

While specific literature detailing the synthesis of this compound is not extensively available, its structure lends itself to established methods for the formation of 1,3-dioxepane (B1593757) rings. The most direct and common approach involves the acid-catalyzed condensation of an aldehyde or its corresponding acetal (B89532) with a 1,4-diol. For this compound, this would involve the reaction of phenylacetaldehyde or its acetal with 1,4-butanediol. organic-chemistry.org This reaction is typically performed in the presence of a Brønsted or Lewis acid catalyst, with the removal of water to drive the equilibrium towards the product. organic-chemistry.org

Olefin Oxidation with Metal Salts in Diols

The synthesis of dioxepanes through the oxidation of olefins in the presence of diols is a plausible, though less commonly reported, method. This approach would theoretically involve the reaction of a styrene (B11656) derivative with a suitable oxidizing agent and a metal salt catalyst in a 1,4-butanediol solvent. The metal salt would facilitate the oxidation of the olefin, leading to the formation of a diol or an epoxide intermediate, which could then react with the 1,4-butanediol to form the seven-membered dioxepane ring. However, specific examples of this method for the synthesis of this compound are not readily found in the scientific literature.

Intramolecular Cyclization Approaches

Intramolecular cyclization represents another potential synthetic strategy. This would likely involve a precursor molecule containing both the necessary benzyl (B1604629) group and a diol or a protected diol functionality, with a reactive group positioned to facilitate ring closure. For instance, a molecule with a terminal halide and a distant hydroxyl group could undergo intramolecular Williamson ether synthesis to form the cyclic ether linkage of the dioxepane. While this is a general strategy for cyclic ether formation, its specific application to this compound synthesis is not well-documented.

Synthesis of 2-Methylene-1,3-dioxepane (B1205776) (MDO) and its Derivatives

2-Methylene-1,3-dioxepane (MDO) is a significant monomer in polymer chemistry, and its synthesis has been well-established.

Classical Two-Step Synthesis from Acetal and Diol Precursors

The most common method for synthesizing MDO is a two-step process. cmu.edu The first step involves the reaction of bromoacetaldehyde diethyl acetal with 1,4-butanediol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form 2-(bromomethyl)-1,3-dioxepane. cmu.edu The subsequent step is a dehydrobromination reaction, where the 2-(bromomethyl)-1,3-dioxepane is treated with a strong base, like potassium hydroxide, to eliminate hydrogen bromide and form the exocyclic double bond of MDO. cmu.edu

Table 1: Classical Two-Step Synthesis of 2-Methylene-1,3-dioxepane (MDO)

| Step | Reactants | Reagents | Product | Yield |

|---|---|---|---|---|

| 1. Acetalization | Bromoacetaldehyde diethyl acetal, 1,4-Butanediol | p-Toluenesulfonic acid, Cyclohexane (reflux) | 2-(Bromomethyl)-1,3-dioxepane | 71% cmu.edu |

| 2. Dehydrobromination | 2-(Bromomethyl)-1,3-dioxepane | Potassium hydroxide, Tetrabutylammonium bromide | 2-Methylene-1,3-dioxepane | 28.5% cmu.edu |

Synthesis of 5,6-Benzo-2-methylene-1,3-dioxepane (BMDO)

5,6-Benzo-2-methylene-1,3-dioxepane (BMDO) is another important cyclic monomer with a fused benzene (B151609) ring. Its synthesis also typically follows a two-step procedure analogous to that of MDO. rsc.org The process begins with the reaction of 1,2-benzenedimethanol with bromoacetaldehyde dimethylacetal in the presence of p-toluenesulfonic acid to yield 5,6-benzo-2-(bromomethyl)-1,3-dioxepane. rsc.org This intermediate is then subjected to dehydrobromination using a base such as potassium tert-butoxide in tert-butanol to afford the final product, BMDO. rsc.org

Table 2: Synthesis of 5,6-Benzo-2-methylene-1,3-dioxepane (BMDO)

| Step | Reactants | Reagents | Product | Yield |

|---|---|---|---|---|

| 1. Acetalization | 1,2-Benzenedimethanol, Bromoacetaldehyde dimethylacetal | p-Toluenesulfonic acid, Dioxane (100 °C) | 5,6-Benzo-2-(bromomethyl)-1,3-dioxepane | 80% rsc.org |

| 2. Dehydrobromination | 5,6-Benzo-2-(bromomethyl)-1,3-dioxepane | Potassium tert-butoxide, tert-Butanol (80 °C) | 5,6-Benzo-2-methylene-1,3-dioxepane | 77% rsc.org |

Polymerization Mechanisms of Dioxepane Monomers

Radical Ring-Opening Polymerization (RROP) of Dioxepane Derivatives

Radical ring-opening polymerization (RROP) is a significant polymerization technique that combines the characteristics of both ring-opening and radical polymerization. This method is particularly valuable for synthesizing polymers with degradable linkages within their backbones. Cyclic ketene (B1206846) acetals, including derivatives of 1,3-dioxepane (B1593757), are a prominent class of monomers used in RROP to introduce ester functionalities into the main chain of addition polymers. acs.orgscispace.com This incorporation of labile ester bonds can enhance the biodegradability or recyclability of the resulting materials. acs.orgacs.org The polymerization of 2-benzyl-1,3-dioxepane serves as a key example to illustrate the intricate mechanisms and influencing factors inherent to this process.

The radical polymerization of dioxepane derivatives such as this compound proceeds through complex pathways involving a primary ring-opening mechanism and a competing ring-retaining reaction. The balance between these pathways dictates the final microstructure and properties of the polymer.

The principal mechanism for the polymerization of cyclic ketene acetals is initiated by the addition of a radical (R•) to the exocyclic carbon-carbon double bond of the monomer. This initial attack generates a radical intermediate. Following this addition, the seven-membered ring undergoes a rapid fragmentation, or ring-opening cascade.

This ring-opening is a unimolecular process driven by thermodynamics. researchgate.net The cleavage of a carbon-oxygen bond within the acetal (B89532) structure leads to the formation of a more stable ester group and a propagating radical at the end of the newly formed linear chain. scispace.comcmu.edu This process effectively inserts an ester linkage into the polymer backbone. The resulting radical can then propagate by adding to another monomer molecule, continuing the polymerization process.

| Step | Description | Intermediate/Product |

| 1. Initiation | A radical initiator (R•) attacks the exocyclic double bond of the this compound monomer. | A primary radical adduct is formed on the cyclic structure. |

| 2. Ring-Opening | The cyclic radical intermediate undergoes fragmentation (β-scission) of an endocyclic C-O bond. | An open-chain ester with a terminal propagating radical is formed. |

| 3. Propagation | The newly formed radical adds to the exocyclic double bond of another monomer molecule. | The polymer chain grows, incorporating ester functionalities. |

A significant competing pathway in the RROP of dioxepane derivatives is the ring-retaining vinyl addition reaction. researchgate.net In this process, the radical intermediate formed after the initial attack on the exocyclic double bond does not undergo ring-opening. Instead, it propagates by directly attacking the double bond of another monomer molecule, in a manner typical of conventional vinyl polymerization. nih.gov

This alternative pathway leads to the incorporation of the intact cyclic dioxepane unit as a pendant group along the polymer backbone. The prevalence of this competing reaction can result in a copolymer structure containing both linear ester units (from ring-opening) and cyclic ether units (from vinyl addition). The competition between ring-opening and ring-retaining pathways is a critical factor that influences the final polymer architecture and its potential for degradation.

| Reaction Pathway | Description | Resulting Structure |

| Ring-Opening | The radical adduct undergoes fragmentation, breaking the cyclic structure. | Linear polymer chain with ester groups in the backbone. |

| Ring-Retaining | The radical adduct propagates by adding to another monomer without fragmentation. | Polymer chain with intact cyclic dioxepane units as side groups. |

The extent to which the ring-opening pathway is favored over the competing vinyl addition is governed by several thermodynamic and kinetic factors. The inherent strain of the monomer ring and the stability of the radical intermediates play crucial roles.

Ring strain is a primary driving force for the ring-opening polymerization of cyclic monomers. wikipedia.orglibretexts.org It arises from the deviation of bond angles within the ring from their ideal values, as well as from torsional and transannular steric interactions. libretexts.orgnih.gov While five- and six-membered rings are relatively stable, larger rings like the seven-membered 1,3-dioxepane possess a degree of ring strain.

The crucial factor promoting fragmentation in cyclic ketene acetals is the thermodynamic advantage gained by forming a carbon-oxygen double bond (an ester group), which is approximately 50 kcal/mol more stable than the carbon-carbon double bond it replaces. scispace.com The relief of the inherent ring strain, combined with the formation of this highly stable ester linkage, makes the ring-opening process energetically favorable and a common pathway for seven-membered cyclic ketene acetals. scispace.comwikipedia.org

The nature of the substituents on the dioxepane ring can significantly influence the stability of the radical intermediate formed after the initial addition step, thereby affecting the polymerization pathway. youtube.comrsc.org Radicals, being electron-deficient species, are stabilized by electron-donating groups, often through hyperconjugation. youtube.com The stability of a radical generally increases with the degree of substitution (tertiary > secondary > primary). youtube.com

| Factor | Influence on Radical Intermediate | Effect on Ring-Opening |

| Ring Strain | Contributes to the instability of the cyclic radical adduct. | Promotes fragmentation to relieve strain and form a more stable product. |

| Formation of C=O Bond | The formation of a highly stable ester group is a strong thermodynamic driving force. | Strongly favors the ring-opening pathway. |

| Benzyl (B1604629) Substituent | Provides resonance stabilization to the propagating radical after the ring opens. | Influences the kinetics of propagation and competition with vinyl addition. |

Initiation Systems in RROP

The initiation of radical ring-opening polymerization of dioxepane monomers can be achieved through several distinct systems, each offering different levels of control over the final polymer structure and properties. These systems range from traditional thermal methods to more advanced controlled radical polymerization techniques and alternative energy sources.

Conventional Radical Initiation (e.g., Thermal)

Conventional radical initiation is a well-established method for polymerizing CKAs. This technique typically employs thermal initiators, such as azo compounds like 2,2′-azoisobutyronitrile (AIBN) or peroxides like di-tert-butyl peroxide (DtBPO), which decompose at elevated temperatures to generate radicals. researchgate.netlibretexts.org These radicals then attack the exocyclic double bond of the dioxepane monomer, initiating polymerization.

The copolymerization of 5,6-benzo-2-methylene-1,3-dioxepane (BMDO), a related CKA, with 2,3,4,5,6-pentafluorostyrene (B1630577) (PFS) using t-butyl peroxide (TBPO) as a conventional initiator demonstrates this process. researchgate.net The reaction temperature is a critical parameter, as it can influence the competition between the desired ring-opening pathway, which forms ester linkages, and an undesired direct vinyl propagation that results in ring-retained acetal units. chemrxiv.org Higher temperatures generally favor the ring-opening process. chemrxiv.org However, conventional radical polymerization offers limited control over the polymer's molecular weight and dispersity, often resulting in broad molecular weight distributions. acs.orgresearchgate.net

| Monomer System | Initiator | Temperature (°C) | Result |

| 2-methylene-1,3-dioxepane (B1205776) (MDO) & Vinyl Acetate (B1210297) (VAc) | AIBN | 70 | Random copolymer with ester units from complete ring-opening of MDO. researchgate.net |

| 5,6-benzo-2-methylene-1,3-dioxepane (BMDO) & Methacrylic Acid (MAA) | di-tert-butylperoxide | 120 | Complex copolymerization involving in situ monomer formation and ring-opening. acs.org |

| 5,6-benzo-2-methylene-1,3-dioxepane (BMDO) & 2,3,4,5,6-pentafluorostyrene (PFS) | t-butyl peroxide (TBPO) | Not specified | Formation of well-defined copolymers. researchgate.net |

Controlled Radical Polymerization (CRP) Techniques

Controlled radical polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP), encompasses techniques that provide significantly improved control over polymer chain growth. rsc.org These methods allow for the synthesis of polymers with predetermined molecular weights, low dispersity (narrow molecular weight distribution), and complex architectures like block copolymers. rsc.orgsigmaaldrich.com

Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method that has been successfully applied to the radical ring-opening polymerization of dioxepanes. acs.org The process is typically catalyzed by a transition metal complex, most commonly copper halide with a nitrogen-based ligand (e.g., CuBr/2,2'-bipyridine), and initiated by an alkyl halide. cmu.eduwikipedia.org

The "living" nature of ATRP has been demonstrated for the homopolymerization of 5,6-benzo-2-methylene-1,3-dioxepane (BMDO). acs.org Studies show a linear relationship between the natural logarithm of the initial to instantaneous monomer concentration (ln([M]₀/[M])) versus time, and a linear increase in molecular weight with monomer conversion. Furthermore, the resulting polymers exhibit narrow polydispersity indices (PDI). acs.org This high level of control also enables the synthesis of block copolymers by using a macroinitiator from a conventional vinyl monomer to initiate the polymerization of a dioxepane. researchgate.net

| Monomer | Initiator / Catalyst System | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

| BMDO | Ethyl α-bromobutyrate / CuBr / 2,2'-bipyridine | 29 | 3,100 | 1.29 |

| BMDO | Ethyl α-bromobutyrate / CuBr / 2,2'-bipyridine | 42 | 4,200 | 1.25 |

| BMDO | Ethyl α-bromobutyrate / CuBr / 2,2'-bipyridine | 63 | 6,100 | 1.23 |

| BMDO | Ethyl α-bromobutyrate / CuBr / 2,2'-bipyridine | 85 | 8,200 | 1.20 |

Data adapted from a study on the ATRP of 5,6-benzo-2-methylene-1,3-dioxepane (BMDO). acs.org

Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization is another powerful CRP technique that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. wikipedia.org This method is highly versatile and tolerant of a wide range of monomers and reaction conditions. scispace.com

RAFT has been effectively used for the copolymerization of CKAs with conventional vinyl monomers. acs.orgresearchgate.net For instance, the RAFT copolymerization of 2-methylene-4-phenyl-1,3-dioxolane (MPDL) with N-ethyl maleimide (B117702) (NEtMI) yielded alternating copolymers with a high incorporation of degradable units. acs.org The "living" characteristic of RAFT was confirmed by successful chain-extension experiments, affording well-defined block copolymers. acs.orgscispace.com This approach is particularly valuable for designing polymers with specific architectures and degradable segments. researchgate.net

| Monomer 1 | Monomer 2 | RAFT Agent | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

| Acrylamide (AAm) | 2-methylene-4-phenyl-1,3-dioxolane (MPDL) | DDMAT | 13,800 | 1.21 |

| Acrylamide (AAm) | 5,6-benzo-2-methylene-1,3-dioxepane (BMDO) | DDMAT | 14,300 | 1.23 |

| 4-Vinylbenzaldehyde (VBA) | - | DDMAT | 9,000 | 1.17 |

| VBA (as macro-CTA) | Styrene (B11656) (St) | - | 12,500 | 1.19 |

Data compiled from studies on RAFT polymerization of various monomers. scispace.comresearchgate.net DDMAT is S-1-dodecyl-S'-(α,α'-dimethyl-α”-acetic acid)trithiocarbonate.

Nitroxide Mediated Polymerization (NMP) is a CRP method that employs a stable nitroxide radical, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), to reversibly trap the propagating polymer chain radical. wikipedia.org This reversible termination forms a dormant alkoxyamine species, which can thermally re-initiate polymerization, allowing for controlled chain growth. wikipedia.orgicp.ac.ru

NMP is a metal-free CRP technique, which can be advantageous for certain applications. The process involves an equilibrium between the active propagating radicals and the dormant alkoxyamine chains. wikipedia.org This control mechanism leads to polymers with low dispersity and predictable molecular weights. icp.ac.ru While extensively used for monomers like styrene and acrylates, NMP has also been applied to the rROP of CKAs to create degradable copolymers with well-defined structures. semanticscholar.org

Photoinitiated and Ultrasound-Aided Polymerization

In addition to thermal and chemically mediated initiation, alternative energy sources can be used to initiate the rROP of dioxepanes, often under milder conditions.

Photoinitiated polymerization uses light, typically UV, to generate radicals from a photoinitiator. researchgate.net This method allows for polymerization to occur at room temperature or below, which can be beneficial for preserving monomer stability and controlling the reaction kinetics. digitellinc.com The photoinitiated ring-opening polymerization of 2-methylene-1,3-dioxepane has been shown to produce polymers that are structurally identical to those formed via conventional radical polymerization. researchgate.net A study on the photo-induced cobalt-mediated radical polymerization of 2-methylene-1,3-dioxepane (MDO) and vinyl acetate demonstrated living polymerization behavior, including pseudo-linear kinetics and narrow molecular weight distributions. rsc.org

Cationic Ring-Opening Polymerization (CROP) of Dioxepane Analogs

The cationic ring-opening polymerization (CROP) of dioxepane analogs, which are cyclic acetals, represents a significant pathway to producing functional polymers. This method is particularly noted for its ability to polymerize monomers that may be less reactive under other conditions. The mechanism of CROP is sensitive to the type of initiator used and the reaction conditions, which in turn dictate the structure and properties of the resulting polymer.

Cationic Initiation Systems

The initiation of CROP for dioxepane analogs and other cyclic ethers or acetals is typically achieved using protic acids or Lewis acids. tcichemicals.comresearchgate.net These initiators generate a cationic species that subsequently attacks the oxygen atom of the monomer ring, leading to ring-opening and the propagation of the polymer chain.

Protonic Acids: Strong protic acids such as triflic acid (CF₃SO₃H) are effective initiators for the CROP of cyclic acetals. semanticscholar.orgresearchgate.net The process begins with the protonation of an oxygen atom in the 1,3-dioxepane ring, forming a secondary oxonium ion. This activated monomer is then susceptible to nucleophilic attack by another monomer molecule, initiating polymerization. semanticscholar.orgcmu.edu

Lewis Acids: Lewis acids, such as boron trifluoride etherate (BF₃OEt₂), are also commonly employed as initiators, often in the presence of a co-initiator or proton source (cationogen) like water or an alcohol. researchgate.netrsc.org The Lewis acid coordinates with an oxygen atom of the cyclic acetal, weakening the ring bonds and facilitating the ring-opening process upon nucleophilic attack by a monomer.

The choice of the initiation system is crucial as it can influence the polymerization mechanism, switching between an "active chain end" (ACE) mechanism and an "activated monomer" (AM) mechanism. semanticscholar.orgcmu.edu In the ACE mechanism, the propagating species is a carbocation or an oxonium ion at the end of the polymer chain. cmu.edu In the AM mechanism, the monomer is activated by the initiator, and the growing polymer chain ends with a nucleophilic group (e.g., a hydroxyl group) that attacks the activated monomer. cmu.edursc.org The AM mechanism can be favored in the presence of an alcohol initiator, potentially offering better control over the polymerization process and reducing side reactions like cyclization. cmu.edursc.org

Copolymerization Studies Involving Dioxepane Monomers

Radical Ring-Opening Copolymerization with Vinyl Monomers

The free-radical copolymerization of dioxepane monomers, particularly MDO, with a variety of vinyl monomers has been extensively studied to create polymers with tailored properties and enhanced degradability. researchgate.netresearchgate.net The success of this approach is highly dependent on the copolymerization kinetics and the relative reactivities of the comonomers.

Reactivity ratios are crucial parameters in copolymerization as they describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. These values determine the composition and microstructure of the resulting copolymer. The determination of reactivity ratios for dioxepane monomers with various vinyl comonomers has been a key area of research.

For the copolymerization of 2-methylene-1,3-dioxepane (B1205776) (MDO) with methyl methacrylate (B99206) (MMA) , pulsed-laser polymerization experiments at 40 °C established the reactivity ratios as rMDO = 0.057 and rMMA = 34.12. cmu.edu These values indicate that the MMA-terminated radical preferentially adds MMA monomer, and the MDO-terminated radical also preferentially adds MMA. This significant difference in reactivity poses challenges for incorporating MDO uniformly into the copolymer chain. cmu.edu

In the case of 5,6-benzo-2-methylene-1,3-dioxepane (BMDO) and styrene (B11656) (St) , copolymerization via atom transfer radical polymerization (ATRP) yielded reactivity ratios of rBMDO = 1.08 and rSt = 8.53. researchgate.netacs.org The change in the cyclic monomer's structure from MDO to the benzo-fused BMDO alters the reactivity, though styrene remains the more reactive comonomer. acs.org

The copolymerization of MDO with methyl acrylate (B77674) (MA) resulted in reactivity ratios of rMDO = 0.0235 and rMA = 26.535. researchgate.net Similar to the MDO/MMA system, there is a large disparity in reactivity, favoring the incorporation of the acrylate monomer.

Conversely, the free-radical copolymerization of MDO with n-butyl vinyl ether (BVE) was found to be nearly ideal, with determined reactivity ratios of rMDO = 0.73 and rBVE = 1.61. researchgate.net These values, being closer to unity, suggest a more random incorporation of both monomers into the polymer chain.

| Dioxepane Monomer (M₁) | Vinyl Monomer (M₂) | r₁ (Dioxepane) | r₂ (Vinyl) | Polymerization Method | Reference |

|---|---|---|---|---|---|

| MDO | MMA | 0.057 | 34.12 | Pulsed-Laser Polymerization | cmu.edu |

| BMDO | St | 1.08 | 8.53 | ATRP | researchgate.netacs.org |

| MDO | MA | 0.0235 | 26.535 | Free-Radical Copolymerization | researchgate.net |

| MDO | BVE | 0.73 | 1.61 | Free-Radical Copolymerization | researchgate.net |

The significant differences in reactivity ratios between MDO and many common vinyl monomers, such as acrylates and styrene, mean that the vinyl monomer is consumed much faster. researchgate.netcmu.edu This leads to the formation of copolymers that are initially rich in the vinyl monomer, with MDO incorporation increasing only at higher conversions as the vinyl monomer is depleted. The result is a non-uniform, or gradient, distribution of the ester linkages along the polymer backbone.

Achieving a uniform distribution of MDO units, which is often desirable for predictable degradation behavior, requires careful control over the polymerization conditions. In multicomponent systems, such as the terpolymerization of butyl acrylate (BA), MDO, and vinyl acetate (B1210297) (VAc), estimating ternary reactivity ratios is critical to accurately model and predict the terpolymer's composition at various conversion levels. nih.gov For the BA/MDO/VAc system, the determined ternary reactivity ratios were r12=0.417 (BA/MDO), r21=0.071 (MDO/BA), r13=4.459 (BA/VAc), r31=0.198 (VAc/BA), r23=0.260 (MDO/VAc), and r32=55.339 (VAc/MDO). nih.gov These complex relationships highlight the tendency for certain monomers to preferentially cross-propagate rather than homopolymerize, influencing the final sequence distribution.

The primary motivation for copolymerizing cyclic ketene (B1206846) acetals like MDO is the introduction of hydrolytically or enzymatically cleavable ester groups directly into the polymer backbone. nih.govnih.gov The radical addition to the exocyclic double bond of MDO forms a radical that subsequently undergoes ring-opening, a process known as β-scission. This ring-opening step is what incorporates an ester linkage into the growing polymer chain, effectively transforming a carbon-carbon backbone into a polyester-like structure at that point. mdpi.com

This process provides a versatile method for producing degradable analogues of common vinyl polymers. For instance, the copolymerization of MDO with vinyl acetate allows for the synthesis of degradable poly(vinyl acetate) with ester units integrated into its backbone. rsc.org The extent of degradation can be tuned by controlling the amount of MDO incorporated into the copolymer, which in turn is governed by the feed ratio of the comonomers and their reactivity ratios. nih.govrsc.org The successful incorporation of these ester linkages has been confirmed through structural characterization and degradation studies, where the copolymers exhibit a reduction in molecular weight under acidic or alkaline conditions. rsc.org

Controlled Copolymerization Strategies

To overcome the challenges posed by unfavorable reactivity ratios and to synthesize well-defined polymer architectures, controlled radical polymerization (CRP) techniques have been applied to the copolymerization of dioxepane monomers.

Controlled radical polymerization methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and cobalt-mediated radical polymerization (CMRP), enable the synthesis of copolymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures like block and gradient copolymers. nih.govrsc.org

For example, degradable copolymers of MDO and vinyl acetate have been synthesized using photo-induced cobalt-mediated radical polymerization. rsc.org This method demonstrated living polymerization characteristics, including a linear increase in molecular weight with conversion and the ability to perform successful chain extensions, which are hallmarks of a controlled process. This control allows for the synthesis of block copolymers where one block contains the degradable ester linkages from MDO.

Furthermore, RAFT polymerization has been utilized for the self-condensed vinyl polymerization (SCVP) of MDO using a polymerizable chain transfer agent. nih.gov This approach led to the synthesis of hyperbranched polycaprolactone (B3415563) with a controlled structure, demonstrating that CRP techniques can be used to create complex, nonlinear topologies with degradable ester units. nih.govmdpi.com

Graft copolymers, which consist of a main polymer backbone with polymeric side chains, can also be designed to be degradable by incorporating dioxepane monomers. The synthesis of such structures can be achieved through three main strategies: "grafting-from," "grafting-onto," and "grafting-through" (or the macromonomer method). cmu.eduresearchgate.net

The "grafting-through" technique is a straightforward approach where a low molecular weight monomer is copolymerized with a macromonomer (a polymer chain with a polymerizable end-group). cmu.edu By using a macromonomer of a desired composition and copolymerizing it with MDO and another vinyl monomer, it is possible to create a graft copolymer with a degradable backbone.

The "grafting-from" approach involves initiating the polymerization of side chains from a pre-existing polymer backbone that contains initiating sites. If this backbone is created from the copolymerization of MDO, the resulting graft copolymer will have a degradable main chain. Conversely, MDO can be copolymerized from initiating sites on a stable backbone to create degradable side chains. The use of organoborane initiating systems has been shown to be effective for grafting vinyl monomers from natural polymer backbones like gelatin, indicating a potential route for creating biocompatible and biodegradable graft copolymers. mdpi.com

The "grafting-onto" method involves attaching pre-formed polymer chains to a polymer backbone containing reactive sites. For instance, a polyester (B1180765) synthesized via the ring-opening polymerization of MDO could be functionalized and then attached as side chains to a vinyl polymer backbone. nih.gov These CRP and grafting strategies offer a high degree of control over the final polymer architecture, enabling the design of advanced degradable materials. researchgate.net

Branching Reactions in Dioxepane Copolymerization

Branching reactions represent a significant phenomenon during the copolymerization of dioxepane monomers. These reactions occur as unavoidable side reactions that run parallel to the main propagation process, ultimately altering the polymer architecture from a linear to a branched topology. wikipedia.orgrubbernews.com The formation of branches is predominantly a result of chain transfer to polymer, a process where the active center of a growing polymer chain is transferred to another polymer molecule or to a different site on the same molecule. wikipedia.org This event creates a new active site on the polymer backbone from which a new branch can grow. rubbernews.com The specific mechanism of chain transfer and the resulting impact on the copolymer structure are highly dependent on the type of polymerization—whether it proceeds via a radical or cationic pathway.

The formation of branched structures in dioxepane copolymers is a direct consequence of chain transfer reactions involving the polymer itself. rubbernews.com The mechanistic pathway for this process differs notably between cationic and radical polymerization systems.

In cationic ring-opening copolymerization , such as that involving 1,3-dioxepane (B1593757) (DXP), branching primarily occurs through an intermolecular chain transfer process known as transacetalization. acs.orgresearchgate.netresearchgate.net During this reaction, the active cationic center at the end of a growing polymer chain attacks an acetal (B89532) linkage within the backbone of a different, pre-formed polymer chain. This attack cleaves the backbone of the second polymer and generates a new, branched macromolecule. This process can lead to a redistribution of monomer sequences, especially in copolymer systems. acs.orgresearchgate.net Attempts to create block copolymers of different acetals, for instance, have been shown to be unsuccessful due to this randomization effect caused by transacetalization. researchgate.net Additionally, intramolecular transacetalization, or "backbiting," can occur, where the active chain end attacks an acetal group on its own chain, leading to the formation of cyclic oligomers. acs.orgrsc.org

In radical ring-opening copolymerization , which is common for monomers like 2-methylene-1,3-dioxepane (MDO), branching also arises from chain transfer to the polymer. This can happen through two primary routes:

Intermolecular Chain Transfer : A propagating radical abstracts a hydrogen atom from the backbone of a neighboring polymer chain. This terminates the original chain and creates a new radical site on the second polymer, from which a new branch propagates. rubbernews.com

Intramolecular Chain Transfer (Backbiting) : The radical chain end curls back and abstracts a hydrogen atom from its own backbone. This results in the formation of a short-chain branch at the new radical site.

These chain transfer reactions are a dominant feature, particularly at high monomer conversions when the concentration of polymer is high, increasing the probability of a radical reacting with a polymer chain rather than a monomer. rubbernews.com

The occurrence of chain transfer to polymer has a profound effect on the final copolymer microstructure, influencing its architecture, molecular weight distribution, and macroscopic properties.

This alteration in topology significantly affects the physical and material properties of the copolymer. Key impacts include:

Crystallinity : The introduction of branch points can disrupt the regular packing of polymer chains, often leading to amorphous materials instead of semi-crystalline ones.

Thermal Properties : The glass transition temperature (Tg) can be influenced by the degree of branching.

Mechanical Properties : Branching affects viscosity, solubility, and mechanical strength. Highly branched polymers generally exhibit lower viscosity and better solubility than linear polymers of the same molecular weight. researchgate.net

Molecular Weight Distribution (MWD) : Chain transfer reactions typically broaden the MWD of the final polymer. researchgate.net The resulting copolymers often exhibit high dispersity due to the random nature of the transfer reactions.

The table below summarizes the key features and consequences of branching in dioxepane copolymerization based on the polymerization mechanism.

Polymer Structures and Architectures Derived from Dioxepane Monomers

Formation of Main-Chain Degradable Polyesters

The primary advantage of using cyclic ester monomers like dioxepane derivatives in polymerization is the introduction of hydrolyzable ester linkages into the polymer backbone. nih.gov This feature is fundamental to creating biodegradable and biocompatible materials. The ring-opening polymerization of seven-membered cyclic ketene (B1206846) acetals, such as 2-methylene-1,3-dioxepane (B1205776) (MDO), results in the quantitative opening of the ring to form an aliphatic polyester (B1180765). mdpi.com This process effectively transforms a vinyl-type polymerization into a polyaddition that yields a polyester structure akin to poly(ε-caprolactone). mdpi.com

This synthetic strategy is a powerful alternative to traditional methods like polycondensation for producing aliphatic polyesters. nih.govuliege.be The resulting polymers possess ester bonds distributed along the main chain, which can be cleaved by hydrolysis or enzymatic action, leading to degradation into smaller, non-toxic molecules. chemrxiv.orgchemrxiv.org This inherent degradability is crucial for applications in biomedical fields, such as drug delivery systems and temporary implants, as well as for developing more environmentally sustainable plastics. rsc.orgresearchgate.net Even a small incorporation of MDO units (as low as 1 mol%) into a polymer backbone has been shown to initiate the degradation process, highlighting the efficiency of this approach. mdpi.com

Control of Molecular Weight and Polydispersity in Dioxepane Polymers

A key aspect of modern polymer synthesis is the ability to precisely control the molecular weight (Mn) and the breadth of the molecular weight distribution, known as polydispersity (Đ). nsf.gov For polymers derived from dioxepane and related cyclic esters, living/controlled polymerization techniques are employed to achieve this control. uliege.be These methods allow for the synthesis of polymers where the final molecular weight is predetermined by the initial molar ratio of monomer to initiator. uliege.be

Research into the ring-opening polymerization of functional, seven-membered cyclic esters has demonstrated the feasibility of producing polymers with high molecular weights and narrow polydispersity. For instance, the polymerization of a benzyl-protected cyclic ester, closely related to 2-benzyl-1,3-dioxepane, has yielded polymers with number-average molecular weights (Mn) as high as 536 kDa and a very narrow dispersity (Đ) of 1.06. researchgate.net This level of control is characteristic of a living polymerization process. researchgate.net Such precision is vital for creating materials with predictable and reproducible properties, which is essential for high-performance applications. rsc.orgnsf.gov

The table below illustrates the typical control achieved over molecular weight and polydispersity in the controlled ring-opening polymerization of a functionalized seven-membered cyclic ester.

| Catalyst System Component | Monomer/Catalyst/Initiator Ratio | Resulting Mn (kDa) | Polydispersity (Đ) |

| Zinc-based catalyst | 2000 / 2 / 1 | 536 | 1.06 |

This data is based on the polymerization of a benzyl-protected seven-membered cyclic ester (BTO) and is representative of the control achievable with dioxepane-type monomers. researchgate.net

Volume Change Characteristics during Polymerization

Most conventional polymerization processes, particularly those involving vinyl monomers, are accompanied by a significant reduction in volume as the material transitions from monomer to polymer. encyclopedia.pub This shrinkage is a result of the monomer units, initially spaced at van der Waals distances, being brought closer together to form covalent bonds. encyclopedia.pub This volume change can induce internal stress, leading to microfractures and diminished mechanical performance in the final product. wikipedia.org

Ring-opening polymerization of bicyclic or spiro-cyclic monomers, including derivatives of dioxepane, offers a solution to this problem. These "expanding monomers" can counteract or even reverse polymerization shrinkage. wikipedia.org The mechanism involves a trade-off: while the formation of a new bond between monomers contributes to shrinkage, the simultaneous cleavage of two bonds within the ring structure leads to a significant expansion. wikipedia.org The net effect is a much smaller volume change compared to traditional polymerization, and in some cases, a net volume expansion. wikipedia.org For example, the conversion of adamantane, a polycyclic compound, to its polymer form can result in a volume expansion of over 14%. wikipedia.org This characteristic is highly desirable for applications requiring high precision and dimensional stability, such as dental fillings, precision castings, and high-strength composites.

| Polymerization Type | Typical Volume Change | Rationale |

| Conventional Vinyl Polymerization | ~23% Shrinkage | Monomers move from van der Waals distance to shorter covalent distance. encyclopedia.pub |

| Ring-Opening Polymerization | Near-zero shrinkage or expansion | Ring cleavage counteracts shrinkage from new bond formation. wikipedia.org |

Synthesis of Specialized Polymeric Architectures

The versatility of dioxepane-based monomers extends to the synthesis of complex and specialized polymeric architectures beyond simple linear chains.

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of reactive chain ends. nih.gov Their globular structure results in unique properties such as low viscosity and high solubility compared to their linear counterparts. nih.gov One of the primary methods for synthesizing hyperbranched polymers is the ring-opening polymerization of monomers that contain functionalities capable of creating branches. nih.govfrontiersin.org

The synthesis can be approached by using AB₂-type monomers, where 'A' and 'B' are reactive groups that can participate in the polymerization, leading to a branched structure. nih.gov While direct examples using this compound are not prevalent, the functional benzyl (B1604629) group could be modified to act as part of an AB₂ system, enabling its use in creating hyperbranched polyesters. This approach allows for one-pot syntheses, which are efficient for large-scale production. nih.govinstras.com

Cross-linked polymers form a three-dimensional network, resulting in materials that are typically insoluble and swellable, such as hydrogels. These are extensively used in biomedical applications, including as scaffolds for tissue engineering. nih.gov Dioxepane-derived polymers can be used to form these networks. For example, thermoresponsive and degradable hydrogels have been successfully prepared by the radical copolymerization of 2-methylene-1,3-dioxepane with other monomers and a cross-linker. researchgate.net

The resulting network possesses the degradability conferred by the dioxepane units while gaining the structural integrity and stimuli-responsive properties from the cross-linked architecture. researchgate.net The ability to form such cross-linked scaffolds is critical for creating advanced biomaterials that can support cell growth and then degrade in a controlled manner as new tissue is formed. nih.govnih.gov The benzyl group on a monomer like this compound could be further functionalized to participate directly in the cross-linking reaction, providing another handle to control the network properties.

Advanced Characterization and Computational Studies of Dioxepane Polymerization

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of the polymer, verifying the ring-opening process, and identifying characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of poly(2-benzyl-1,3-dioxepane). Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are employed to provide a complete picture of the polymer's microstructure.

Following the ring-opening polymerization of this compound, the resulting polymer possesses a polyester (B1180765) backbone. The characteristic signals in the ¹H and ¹³C NMR spectra confirm the successful polymerization and provide insights into the repeating unit structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of poly(this compound) is expected to show distinct peaks corresponding to the different protons in the polymer chain. The aromatic protons of the benzyl (B1604629) group typically appear in the downfield region, around 7.2-7.4 ppm. The benzylic protons adjacent to the phenyl ring are expected to resonate at approximately 2.8-3.0 ppm. The protons of the polyester backbone, specifically those adjacent to the ester linkages, will appear at characteristic chemical shifts. For instance, the methylene (B1212753) protons of the ester group (–O–CH₂–) are anticipated to be in the range of 4.0-4.3 ppm, while the other methylene protons of the dioxepane ring remnant will be observed at various shifts between 1.5 and 2.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the polymer structure. The carbonyl carbon of the ester group is a key indicator of successful ring-opening and typically appears around 170-175 ppm. The carbons of the aromatic ring of the benzyl group will have signals in the 125-140 ppm region. The benzylic carbon is expected around 35-40 ppm. The carbons of the polymer backbone will show signals in the aliphatic region, with the carbon of the methylene group attached to the ester oxygen (–O–CH₂–) appearing at approximately 60-65 ppm.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning the proton and carbon signals. COSY spectra reveal the coupling between adjacent protons, helping to map out the connectivity within the polymer repeating unit. HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive assignments for the complex signals of the polymer backbone.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Poly(this compound)

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic (C₆H₅) | 7.2 - 7.4 | 125 - 140 |

| Benzylic (Ph-CH₂) | 2.8 - 3.0 | 35 - 40 |

| Ester Methylene (O=C-O-CH₂) | 4.0 - 4.3 | 60 - 65 |

| Backbone Methylene | 1.5 - 2.5 | 20 - 35 |

| Carbonyl (C=O) | - | 170 - 175 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups present in poly(this compound). The FTIR spectrum provides clear evidence of the ring-opening polymerization by showing the appearance of characteristic ester bands and the disappearance of the acetal (B89532) bands of the monomer.

The most prominent feature in the FTIR spectrum of the polymer is the strong absorption band corresponding to the carbonyl (C=O) stretching of the ester group, which is typically observed in the region of 1720-1740 cm⁻¹. The presence of this band is a definitive indication of the formation of the polyester backbone. spectroscopyonline.com Additionally, the spectrum will exhibit C-O stretching vibrations associated with the ester linkage, usually appearing as two distinct bands in the 1250-1000 cm⁻¹ region. spectroscopyonline.com

The aromatic nature of the benzyl group is confirmed by the presence of C-H stretching vibrations of the benzene (B151609) ring above 3000 cm⁻¹ and characteristic C=C stretching vibrations within the ring at approximately 1600 cm⁻¹ and 1450-1500 cm⁻¹. The aliphatic C-H stretching vibrations of the polymer backbone are observed in the 2850-3000 cm⁻¹ region.

Table 2: Characteristic FTIR Absorption Bands for Poly(this compound)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Ester) | 1720 - 1740 | Strong |

| C-O Stretch (Ester) | 1250 - 1000 | Strong |

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1600, 1450-1500 | Medium-Weak |

Chromatographic Analysis for Molecular Weight Determination

Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution of poly(this compound), which are critical parameters influencing the physical and mechanical properties of the polymer.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common method for determining the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of polymers. researchgate.net

In a GPC experiment, a solution of the polymer is passed through a column packed with a porous gel. Larger polymer chains are excluded from the pores and elute faster, while smaller chains can penetrate the pores to varying extents and therefore have a longer retention time. By calibrating the column with polymer standards of known molecular weight, a calibration curve can be constructed to relate retention time to molecular weight.

For poly(this compound), a suitable solvent such as tetrahydrofuran (B95107) (THF) or chloroform (B151607) would be used to dissolve the polymer. The GPC results would provide the average molecular weights and the PDI. A narrow PDI (close to 1.0) is indicative of a well-controlled polymerization process, while a broad PDI suggests a less controlled reaction with a wider range of polymer chain lengths. The molecular weight of the polymer can be controlled by adjusting the monomer to initiator ratio in the polymerization reaction.

Table 3: Illustrative GPC Data for Poly(this compound) under Different Polymerization Conditions

| Sample | Monomer:Initiator Ratio | Mn (g/mol) | Mw (g/mol) | PDI (Mw/Mn) |

|---|---|---|---|---|

| A | 50:1 | 8,500 | 10,200 | 1.20 |

| B | 100:1 | 15,000 | 18,750 | 1.25 |

| C | 200:1 | 28,000 | 36,400 | 1.30 |

Mass Spectrometry (e.g., MALDI-TOF MS, GC-MS)

Mass spectrometry provides detailed information about the molecular weight of individual polymer chains, end-groups, and the presence of any side products.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is particularly well-suited for the analysis of synthetic polymers. waters.com In this technique, the polymer sample is co-crystallized with a matrix compound and then irradiated with a laser. The laser energy is absorbed by the matrix, leading to the soft ionization and desorption of the polymer molecules. The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio, allowing for the determination of their molecular weights with high accuracy.

A MALDI-TOF MS spectrum of poly(this compound) would show a series of peaks, each corresponding to a polymer chain of a specific length. The mass difference between adjacent peaks would correspond to the mass of the repeating monomer unit. This technique can also provide valuable information about the end-groups of the polymer chains, which are determined by the initiator and termination steps of the polymerization. waters.com

Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze volatile low-molecular-weight species, such as unreacted monomer or any side products formed during polymerization. This is particularly useful for monitoring the purity of the monomer and identifying any degradation products.

Table 4: Expected MALDI-TOF MS Data for a Poly(this compound) Oligomer

| Peak Number | m/z | Number of Monomer Units (n) |

|---|---|---|

| 1 | 192.24 + Initiator + Cation | 1 |

| 2 | 384.48 + Initiator + Cation | 2 |

| 3 | 576.72 + Initiator + Cation | 3 |

| 4 | 768.96 + Initiator + Cation | 4 |

Note: The m/z values are illustrative and depend on the initiator and cationizing agent used.

Kinetic Studies of Polymerization

Kinetic studies of the ring-opening polymerization of this compound are essential for understanding the reaction mechanism, determining the rate of polymerization, and controlling the final properties of the polymer. The polymerization of dioxepanes can proceed through different mechanisms, with cationic ring-opening polymerization being a common route.

The kinetics of the polymerization can be monitored by tracking the disappearance of the monomer or the appearance of the polymer over time. Techniques such as ¹H NMR spectroscopy and gas chromatography can be used to measure the monomer concentration at different time points.

A typical kinetic study would involve varying the concentrations of the monomer, initiator, and catalyst (if any), as well as the reaction temperature. By analyzing the rate data, the order of the reaction with respect to each component can be determined, and the activation energy for the polymerization can be calculated using the Arrhenius equation.

For the cationic ring-opening polymerization of this compound, the rate of polymerization (Rp) can often be described by the following equation:

Rp = kp[M][I]

where kp is the rate constant of propagation, [M] is the monomer concentration, and [I] is the initiator concentration. By plotting the natural logarithm of the initial monomer concentration divided by the monomer concentration at time t (ln([M]₀/[M]t)) versus time, a linear relationship is often observed, from which the apparent rate constant can be determined. These studies are crucial for optimizing reaction conditions to achieve desired molecular weights and polymerization rates.

Monitoring Monomer Conversion and Polymer Yield

Tracking the consumption of monomer and the formation of polymer over time is crucial for understanding polymerization kinetics. A common and effective method for this is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton NMR (¹H NMR). nih.gov By integrating the signals corresponding to specific protons in the monomer and the polymer, one can calculate the instantaneous monomer conversion. rsc.org For instance, the disappearance of vinyl proton signals from a cyclic ketene (B1206846) acetal like 2-methylene-1,3-dioxepane (B1205776) can be monitored relative to an internal standard to quantify its consumption. nih.gov

In addition to NMR, Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is invaluable for monitoring the evolution of the polymer's molecular weight and molecular weight distribution throughout the reaction. zju.edu.cn As the polymerization proceeds, GPC curves show an increase in the number-average molecular weight (Mn) and weight-average molecular weight (Mw), providing direct evidence of polymer growth. zju.edu.cn The yield can be determined gravimetrically after isolating and drying the polymer at different time points.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate polymerization mechanisms at a molecular level, offering insights that can be difficult to obtain experimentally.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com In the context of polymerization, DFT is employed to calculate the energetics of reaction pathways, including the activation energies of initiation, propagation, and termination steps. arxiv.org By modeling the transition states of these elementary reactions, researchers can predict their feasibility and relative rates.

For a monomer such as this compound, DFT calculations can elucidate the mechanism of ring-opening polymerization. It can be used to compute the energy difference between the radical addition pathway that retains the ring structure and the pathway that leads to ring-opening, thereby predicting the likelihood of incorporating ester linkages into the polymer backbone. Furthermore, DFT can help analyze the stability of the propagating radicals and the influence of the benzyl substituent on reactivity. The accuracy of these calculations is highly dependent on the chosen functional and basis set. arxiv.org

Table 2: Hypothetical DFT Energy Profile for a Polymerization Step

| Species | Relative Energy (kJ·mol⁻¹) |

| Reactants (Radical + Monomer) | 0 |

| Transition State | +35 |

| Product (Elongated Radical) | -80 |

Modeling of Reactivity Ratios and Penultimate Unit Effects

In copolymerization, where two or more different monomers are polymerized together, reactivity ratios (r) describe the preference of a growing polymer chain ending in one monomer unit to add the same type of monomer versus the other type. mdpi.com For a binary system of monomer 1 and monomer 2, the reactivity ratios are defined as:

r1 = k11 / k12

r2 = k22 / k21

where k11 and k22 are the rate coefficients for homopropagation, and k12 and k21 are for cross-propagation.

The classic Mayo-Lewis model assumes that the reactivity of a growing chain depends only on the terminal monomer unit. However, in some systems, the second-to-last monomer unit, or the "penultimate unit," can also influence the rate of the subsequent monomer addition. researchgate.nettue.nl This is known as the penultimate unit effect. For instance, in the copolymerization of acrylonitrile (B1666552) with itaconic acid, a marked penultimate unit effect has been observed. researchgate.net

Modeling this effect requires a more complex kinetic scheme with four reactivity ratios (r1, r1', r2, and r2'). Computational models, such as the Error-in-Variables-Model (EVM), are used to estimate these reactivity ratios from experimental data of copolymer composition versus monomer feed composition. mdpi.com For the copolymerization of this compound with another vinyl monomer, modeling would be essential to determine if a penultimate unit effect exists and to accurately predict the resulting copolymer microstructure. mdpi.comtue.nl

Applications of Dioxepane Derived Polymers in Advanced Materials Science and Engineering

Degradable Polymeric Materials

Polymers derived from the ring-opening polymerization of 2-Benzyl-1,3-dioxepane are anticipated to have ester bonds regularly spaced along their backbones. These ester linkages are susceptible to hydrolysis, rendering the polymer degradable under certain environmental conditions. This inherent degradability is a highly sought-after feature for materials designed to have a limited lifespan, thereby mitigating environmental persistence.

The demand for sustainable alternatives to conventional plastics has driven research into biodegradable polymers for single-use applications like packaging and agricultural films. researchgate.net Polymers with hydrolyzable ester backbones are prime candidates for these applications. researchgate.net The degradation of these materials can be triggered by moisture and microorganisms in the soil or compost, breaking them down into smaller, non-harmful compounds. google.com The rate of degradation can be tailored by adjusting the polymer's chemical structure and composition. The introduction of a bulky, hydrophobic benzyl (B1604629) group, as in poly(this compound), would likely influence the rate of water diffusion into the polymer matrix, thereby modulating the degradation kinetics.

Table 1: Potential Properties of this compound-based Polymers for Packaging and Agricultural Films

| Property | Anticipated Characteristic | Rationale |

|---|---|---|

| Biodegradability | Tunable | The ester backbone allows for hydrolytic and enzymatic degradation, while the benzyl group may affect the rate. |

| Mechanical Strength | Good | The rigid benzyl group could enhance stiffness and strength compared to aliphatic polyesters. |

| Water Resistance | Enhanced | The hydrophobic nature of the benzyl group is expected to reduce water absorption. |

| Processability | Favorable | Expected to be processable using conventional techniques like film blowing and extrusion. |

This table presents illustrative data based on the expected behavior of the polymer.

Chemical recycling is an advanced plastics reprocessing technique that breaks down polymers into their constituent monomers or other valuable chemical feedstocks. researchgate.netresearchgate.net This approach offers a closed-loop solution for plastic waste, enabling the creation of virgin-quality polymers from post-consumer products. d-nb.infoosti.gov Polyesters, due to their cleavable ester bonds, are particularly well-suited for chemical recycling through processes like hydrolysis, alcoholysis, or glycolysis. escholarship.org It is hypothesized that polymers synthesized from this compound could be depolymerized back to a derivative of the original monomer, which could then be purified and repolymerized, thus contributing to a circular plastics economy. escholarship.org

Tailoring Mechanical Properties and Dimensional Stability

The mechanical and thermal properties of a polymer are intrinsically linked to its molecular structure. The incorporation of a 2-benzyl substituent into the 1,3-dioxepane (B1593757) monomer unit is expected to have a significant impact on the resulting polymer's performance. The bulky and rigid nature of the benzyl group would likely restrict the rotational freedom of the polymer chains, leading to an increase in the glass transition temperature (Tg). A higher Tg generally translates to improved dimensional stability at elevated temperatures. Furthermore, the presence of the aromatic benzyl group could enhance the polymer's tensile strength and modulus, making it suitable for applications requiring robust mechanical performance. mdpi.com

Table 2: Predicted Mechanical and Thermal Properties of Poly(this compound)

| Property | Predicted Value Range | Influence of Benzyl Group |

|---|---|---|

| Glass Transition Temperature (Tg) | > 60 °C | Increased due to restricted chain mobility. |

| Tensile Strength | 50 - 70 MPa | Enhanced by the rigidity of the aromatic ring. |

| Young's Modulus | 2 - 4 GPa | Increased stiffness imparted by the benzyl group. |

| Elongation at Break | < 10% | Potentially reduced due to increased rigidity. |

This table presents illustrative data based on structure-property relationships in polymer science.

Nanomaterials Engineering

The precise control over polymer architecture afforded by modern polymerization techniques has enabled the engineering of sophisticated nanomaterials with tailored functionalities. Amphiphilic block copolymers, which consist of covalently linked hydrophilic and hydrophobic polymer segments, are particularly interesting as they can self-assemble in selective solvents to form a variety of nanostructures, such as micelles and vesicles. observatorioplastico.commdpi.comresearchgate.net

Polymerization-Induced Self-Assembly (PISA) is a powerful and efficient method for the in-situ formation of block copolymer nanoparticles at high concentrations. nih.govnih.govsemanticscholar.org In a typical PISA process, a soluble polymer block is chain-extended with a second monomer that forms an insoluble block. As the second block grows, it becomes solvophobic, triggering the self-assembly of the block copolymer chains into nanoparticles. mdpi.com The final morphology of the nanoparticles (e.g., spheres, worms, or vesicles) can be controlled by tuning the relative lengths of the soluble and insoluble blocks. nih.gov A block copolymer featuring a hydrophilic segment and a hydrophobic block derived from this compound could be a candidate for PISA, where the growing hydrophobic block would drive the self-assembly process.

The creation of amphiphilic block copolymers containing a poly(this compound) segment would open avenues for the development of novel nanostructures. observatorioplastico.commdpi.comnih.gov A diblock copolymer comprising a hydrophilic block (e.g., poly(ethylene glycol)) and a hydrophobic poly(this compound) block would be expected to self-assemble in aqueous media. mdpi.commdpi.com The hydrophobic blocks would form the core of the nanostructures, while the hydrophilic blocks would form the stabilizing corona, interfacing with the aqueous environment. observatorioplastico.comtib.eu The size and shape of these self-assembled structures are influenced by factors such as the block copolymer composition, molecular weight, and the solvent system used. rsc.orgresearchgate.net These nanostructures have potential applications in various fields, including as nanocarriers for active ingredients.

Specialty Polymer Systems

The unique structure of dioxepane-based monomers makes them ideal candidates for the development of specialty polymer systems with tailored properties for specific high-performance applications.

Polymers that can degrade under specific triggers, such as light or water, are of great interest for applications in biomedicine, electronics, and environmentally friendly plastics. The incorporation of dioxepane derivatives into polymer chains is a key strategy for imparting such degradability.

Copolymers of 2-methylene-1,3-dioxepane (B1205776) (MDO) and vinyl acetate (B1210297) (VAc) have been successfully synthesized through photo-induced cobalt-mediated radical polymerization. This method allows for a controlled polymerization process under UV irradiation. The resulting P(MDO-co-VAc) copolymers possess ester linkages in their backbone, which are susceptible to cleavage. Research has shown that these copolymers are readily degraded in both acidic and alkaline solutions, breaking down into smaller, water-soluble oligomers. nih.gov

The degradation is facilitated by the hydrolysis of the ester bonds introduced by the ring-opening of the MDO monomer. The rate of degradation can be controlled by varying the MDO content in the copolymer; a higher MDO content leads to a more degradable polymer. This tunable degradability is a significant advantage for creating materials with specific service lifetimes.

Similarly, copolymers containing 5,6-benzo-2-methylene-1,3-dioxepane (BMDO), another analog, have been shown to be hydrolytically degradable. nih.gov The presence of the ester groups in the polymer backbone is the key to this property. These findings suggest that polymers derived from this compound would also exhibit hydrolytic degradability, making them suitable for applications such as transient medical devices or environmentally benign packaging materials.

| Copolymer System | Polymerization Method | Degradation Condition | Observed Outcome |

|---|---|---|---|

| P(MDO-co-VAc) | Photo-induced cobalt-mediated radical polymerization | Acidic or Alkaline Solution | Easy degradation into water-soluble oligomers |

| P(BMDO-co-styrene) | Chemical Vapor Deposition (CVD) copolymerization | Hydrolysis | Well-defined, hydrolytically degradable polymers |

Temperature-responsive polymers, often referred to as "smart" polymers, exhibit a reversible phase transition in response to changes in temperature. This behavior is particularly useful in biomedical applications like drug delivery and tissue engineering. A common characteristic of these polymers is a Lower Critical Solution Temperature (LCST), the temperature above which the polymer becomes insoluble in a solvent (typically water).

Copolymers of 2-methylene-1,3-dioxepane (MDO) with hydrophilic monomers have been shown to exhibit LCST behavior. For instance, copolymers of MDO and N,N-dimethylacrylamide (DMAA) have been prepared that demonstrate a distinct phase separation and a swelling-deswelling behavior in response to temperature changes. nih.gov Similarly, copolymers of MDO and 2-hydroxyethyl acrylate (B77674) (HEA) also show LCST-type phase separation in aqueous solutions. cdeworld.comresearchgate.net Above the LCST, these polymers form coacervate droplets, which can encapsulate hydrophobic molecules. cdeworld.com

| Comonomer | Key Property | Potential Application |

|---|---|---|

| N,N-dimethylacrylamide (DMAA) | LCST-type phase separation, swelling-deswelling behavior | Stimuli-responsive drug delivery, cell culture scaffolds |

| 2-hydroxyethyl acrylate (HEA) | LCST-type phase separation, formation of coacervate droplets | Loading of low molecular weight hydrophobic molecules |

Polymeric-inorganic hybrid materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) to create materials with enhanced performance. The synthesis of these materials often involves techniques like the sol-gel process, where a polymer is integrated into an inorganic network as it forms.

The resulting hybrid material would possess the mechanical and thermal benefits of the inorganic component, along with the engineered degradability of the dioxepane-derived polyester (B1180765). This could be particularly useful for creating biocompatible and bioresorbable composites for bone tissue engineering or other biomedical applications. Research has suggested the possibility of creating specialized degradable materials like polymeric-inorganic hybrids through the radical ring-opening polymerization of cyclic ketene (B1206846) acetals, highlighting this as a promising area for future development. researchgate.net

Applications in Dental and Composite Materials

A major challenge in the field of dental restorative materials is the volumetric shrinkage that occurs during the polymerization of the resin matrix. nih.govnih.gov This shrinkage can lead to stress at the restoration-tooth interface, potentially causing microleakage, secondary caries, and restoration failure. rsc.org One of the most promising strategies to address this issue is the use of monomers that undergo ring-opening polymerization. nih.gov

Unlike the chain-growth polymerization of traditional methacrylate (B99206) monomers, which results in a significant decrease in volume as van der Waals distances are replaced by shorter covalent bonds, ring-opening polymerization involves the cleavage of a cyclic monomer to form a linear polymer chain. This process can lead to a much smaller volume change and, in some cases, even a slight expansion.

Monomers like this compound are prime candidates for developing low-shrinkage dental composites. The seven-membered dioxepane ring can be opened during polymerization, which would help to offset the shrinkage from the copolymerization with standard dental monomers like Bis-GMA or TEGDMA. While specific studies on this compound in dental composites are not yet published, the principle has been successfully demonstrated with other ring-opening systems, such as siloranes (based on oxirane ring-opening) and spiro orthocarbonates. cdeworld.comgrantome.com The commercial success of silorane-based composites, which exhibit volumetric shrinkage of less than 1%, underscores the potential of this approach. nih.gov

The incorporation of a monomer like this compound into a dental resin formulation could lead to a new class of materials with significantly reduced polymerization stress, thereby improving the longevity and clinical performance of dental restorations.

| Monomer System | Polymerization Mechanism | Reported Volumetric Shrinkage |

|---|---|---|

| Conventional Methacrylates (e.g., Bis-GMA/TEGDMA) | Free-radical chain growth | 1% to 6% |

| Siloranes (e.g., Filtek Silorane) | Cationic ring-opening | < 1% |

| Spiro Orthocarbonates | Double ring-opening | Potential for expansion |

| This compound (Potential) | Ring-opening | Expected to be significantly lower than conventional methacrylates |

Future Research Directions and Emerging Trends

Design and Synthesis of Novel Dioxepane Monomers with Enhanced Functionality

The functionalization of the dioxepane ring is a critical first step toward creating polymers with desired properties. Current synthetic strategies often commence from readily available starting materials, such as epoxides or diols. For instance, a common method involves the ring-opening of an epoxide with a diol salt, followed by cyclization. enamine.net Adapting these methodologies will be key to creating novel derivatives of 2-Benzyl-1,3-dioxepane.

Future research will likely focus on introducing a variety of functional groups onto the dioxepane scaffold. This could involve modifying the benzyl (B1604629) group or adding substituents to the dioxepane ring itself. The goal is to create monomers that are not only polymerizable but also carry functionalities for post-polymerization modification, such as "clickable" groups like azides or alkynes. nih.gov The synthesis of such monomers would enable the creation of complex polymer structures and functional materials through straightforward chemical transformations. nih.govmdpi.com

Strategies for creating these novel monomers may include:

Multi-step organic synthesis: Utilizing established reactions to build complex molecular architectures from simple precursors. mdpi.comresearchgate.net

Molecular hybridization: Combining the dioxepane structure with other known pharmacophores or functional units to create hybrid molecules with unique properties. mdpi.com

Use of privileged structures: Incorporating structural motifs that are known to confer specific biological activities or material properties. unife.it

The development of efficient and scalable synthetic routes will be paramount to moving these novel monomers from laboratory curiosities to viable building blocks for advanced materials. unife.it

Precision Polymerization Control for Complex Architectures

Achieving precise control over the polymerization process is essential for creating polymers with well-defined structures and, consequently, predictable properties. For monomers like this compound derivatives, ring-opening polymerization (ROP) is a primary method of interest. mdpi.comnih.gov The use of organocatalysts in ROP has gained significant traction as it avoids residual metal contaminants, which is crucial for biomedical applications. nih.gov

Future trends in this area will focus on leveraging controlled polymerization techniques to build complex polymer architectures, such as:

Block Copolymers: Sequentially polymerizing different monomers to create long chains of distinct blocks, leading to materials with unique phase behavior and properties.

Hyperbranched Polymers: Creating highly branched, three-dimensional structures that can exhibit lower viscosity and higher functionality compared to their linear counterparts. researchgate.net

Sequence-Defined Polymers: Precisely controlling the order of monomers along the polymer chain, a significant challenge that opens the door to creating materials with information-storing capabilities or highly specific biological interactions. advancedsciencenews.com

Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, when applicable to vinyl-functionalized dioxepane monomers, could also be employed. researchgate.netrsc.org The choice of initiator and catalyst system is critical; for example, cationic ring-opening polymerization (CROP) can be used for certain dioxepane monomers, leading to important industrial polymers like polyacetals. mdpi.com Kinetic studies will be essential to understand the reactivity of new monomers and to optimize reaction conditions for achieving controlled polymerization. nih.govrsc.org

Advanced Characterization Techniques for Polymer Microstructure

A thorough understanding of a polymer's microstructure is crucial for establishing structure-property relationships. As more complex polymers based on this compound are synthesized, advanced characterization techniques will be indispensable.

Key techniques for elucidating polymer microstructure include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR techniques (like COSY, HSQC, HMBC) are powerful tools for determining the chemical structure, composition, and sequence distribution in copolymers. researchgate.netmaastrichtuniversity.nlacs.org They can also identify structural defects or side reactions that may occur during polymerization. acs.org

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): These techniques are used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. researchgate.netresearchgate.net A narrow PDI is often indicative of a controlled polymerization process. rsc.org

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-ToF) Mass Spectrometry: This technique provides detailed information about the polymer chain, including end groups and the repeating unit mass, further confirming the polymer structure and the success of the polymerization. rsc.orgmaastrichtuniversity.nl

Spectroscopic Techniques (FTIR, Raman): Fourier Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in the polymer, confirming its chemical composition. researchgate.net

By combining these techniques, researchers can build a comprehensive picture of the polymer's microstructure, which is essential for understanding its macroscopic properties and performance. maastrichtuniversity.nlresearchgate.net

Development of High-Performance, Bio-Sourced, and Sustainable Dioxepane Polymers

There is a strong global push to replace petroleum-derived materials with sustainable alternatives derived from biomass. diva-portal.orgmdpi.com This trend is a significant driver for research into novel bio-based monomers. Dioxepane monomers can potentially be synthesized from bio-derived diols and aldehydes, aligning with the goals of a green, bio-based economy. rsc.orgmorressier.com

Future research will aim to develop high-performance polymers from these sustainable feedstocks. The incorporation of aromatic structures, such as the benzyl group in this compound, is a known strategy for enhancing the thermal and mechanical properties of polymers. mtak.hulabpartnering.org This can lead to materials with high glass transition temperatures (Tg) and improved strength, making them suitable for demanding applications. labpartnering.orgdrexel.edu

Key research directions include:

Bio-based Monomer Synthesis: Developing efficient pathways to synthesize dioxepane monomers from renewable resources like lignin, polysaccharides, or vegetable oils. mdpi.comlabpartnering.org

Structure-Property Tuning: Systematically varying the monomer composition in copolymers to tailor properties such as thermal stability, mechanical strength, and biodegradability. mtak.hu

Creating Biodegradable Materials: The ester or acetal (B89532) linkages inherent in polymers derived from dioxepanes can be designed to be hydrolytically or enzymatically degradable, which is highly desirable for biomedical applications and for reducing plastic waste. rsc.orgelsevierpure.com

The ultimate goal is to create polymers that not only perform as well as or better than their petroleum-based counterparts but also have a reduced environmental footprint. labpartnering.orgresearchgate.net

Expanding Application Horizons in Diverse Engineering Fields